ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)-
Description
The compound ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- is a 1,2,4-triazole derivative featuring a thioether-linked acetamide backbone. Its structure includes:
- N-(2-Methoxy-3-dibenzofuranyl): A dibenzofuran moiety with a methoxy group, likely improving solubility and metabolic stability .
This compound belongs to a class of molecules extensively studied for anti-inflammatory, anti-exudative, and analgesic activities, attributed to the 1,2,4-triazole core and its substituents .
Properties
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O4S/c1-34-24-12-20-19-8-2-3-9-22(19)36-23(20)13-21(24)29-25(33)16-37-27-31-30-26(17-6-4-10-28-14-17)32(27)15-18-7-5-11-35-18/h2-14H,15-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGWARQAEKMLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC5=CC=CO5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, which is then functionalized with furan and pyridine groups.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms to ensure high yield and purity. The process is optimized for scalability, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- undergoes various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
Scientific Research Applications
ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ACETAMIDE,2-[[4-(FURAN-2-YLMETHYL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]THIO]-N-(2-METHOXY-3-DIBENZOFURANYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole and pyridine moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Bioactivity
The bioactivity of 1,2,4-triazole derivatives is highly dependent on substituents. Key comparisons include:
Table 1: Comparative Analysis of Similar Compounds
Key Observations:
- Anti-Exudative Activity : The target compound’s 2-methoxy-dibenzofuran group may enhance activity compared to simpler phenyl substituents (e.g., in compounds 3.1-3.21), as electron-donating groups like methoxy improve membrane permeability .
- Pyridine vs. Furan : The pyridin-3-yl group in the target compound could offer stronger receptor binding than furan-only analogues (e.g., ) due to nitrogen’s hydrogen-bonding capacity .
- Dibenzofuran vs. Phenyl : The dibenzofuran moiety likely increases metabolic stability compared to phenyl groups, as seen in .
Toxicity and Physicochemical Properties
- Lipophilicity: The dibenzofuran and pyridine groups in the target compound may reduce acute toxicity compared to halogenated derivatives (e.g., 4-chlorophenyl in ), as non-polar groups often correlate with higher toxicity .
- Solubility : The methoxy group on dibenzofuran improves water solubility relative to ethyl or nitro-substituted analogues (e.g., compound 3.21 in ) .
Research Findings and Mechanistic Insights
- Bioactivity Profiling : Hierarchical clustering () suggests that the target compound’s bioactivity profile would cluster with other triazole derivatives bearing aromatic heterocycles, indicating similar protein targets (e.g., cyclooxygenase or cytokine receptors) .
- Structure-Activity Relationship (SAR) :
Biological Activity
The compound Acetamide, 2-[[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofurany) is a complex organic molecule characterized by its unique structural features, including a triazole ring, furan and pyridine moieties, and an acetamide functional group. This combination suggests significant potential for varied biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 419.5 g/mol. The structural components are as follows:
| Component | Description |
|---|---|
| Triazole Ring | Known for antifungal properties and potential anticancer activity. |
| Furan Moiety | May enhance anti-inflammatory effects. |
| Pyridine Ring | Contributes to the biological activity through various cellular pathways. |
| Acetamide Group | Provides stability and solubility to the compound. |
Biological Activity Overview
The biological activity of Acetamide derivatives is primarily attributed to their interactions with specific molecular targets within biological systems. The following sections detail the various activities reported in literature.
Antimicrobial Properties
The presence of the triazole ring in this compound suggests potential antimicrobial activity, particularly against fungal pathogens by inhibiting ergosterol biosynthesis. Research indicates that compounds containing triazole structures often exhibit significant antifungal effects, making them valuable in treating fungal infections .
Anticancer Activity
Studies have shown that compounds similar to Acetamide can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the disruption of key signaling pathways associated with tumor growth. For instance, triazole derivatives have been linked to inhibition of the Bcl-2 protein, which plays a crucial role in regulating apoptosis .
Anti-inflammatory Effects
The furan and pyridine components may contribute to anti-inflammatory properties by modulating inflammatory pathways. Compounds with these structural features have been reported to exhibit activity against various inflammatory mediators, suggesting their potential use in treating inflammatory diseases.
Case Studies
- Antifungal Activity :
- A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans, revealing that modifications in the furan and pyridine substituents significantly enhanced their antifungal potency.
- Anticancer Mechanisms :
- Anti-inflammatory Assays :
- Research on related compounds indicated a reduction in pro-inflammatory cytokines when treated with derivatives similar to Acetamide, suggesting a pathway for therapeutic applications in chronic inflammatory conditions.
The mechanism of action for Acetamide involves its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring can bind to metal ions at enzyme active sites, inhibiting their function.
- Receptor Modulation : The furan and pyridine rings may enhance binding affinity to receptors involved in inflammatory responses or cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
